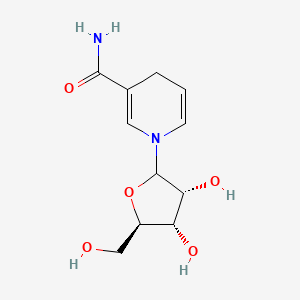
1,4-Dihydronicotinamide riboside
Übersicht
Beschreibung
1,4-Dihydronicotinamide riboside is a useful research compound. Its molecular formula is C11H16N2O5 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,4-Dihydronicotinamide riboside (NRH) is a reduced form of nicotinamide riboside (NR), which has garnered significant attention for its role as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is crucial for various biological processes, including energy metabolism, DNA repair, and maintaining mitochondrial function. This article explores the biological activity of NRH, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
NRH can be synthesized through the reduction of nicotinamide riboside or by hydrolysis of dihydronicotinamide mononucleotide (NMNH). The efficient synthesis method allows for scalable production, which is essential for research and potential clinical applications. The compound exists in both oxidized and reduced forms and is characterized by its ability to donate hydride ions, significantly impacting cellular redox states and metabolic pathways .
NAD+ Precursor : NRH serves as a potent NAD+ precursor, enhancing NAD+ concentrations in mammalian cells more effectively than NR or NMN. Studies have shown that NRH can increase NAD+ levels by 2.5 to 10-fold within one hour of administration . This rapid enhancement occurs without inducing apoptotic markers or significantly increasing lactate levels, indicating a favorable metabolic profile .
Cellular Protection : NRH has demonstrated protective effects against genotoxic stress. In experiments with Neuro2a cells treated with hydrogen peroxide (HP), co-treatment with NRH improved cell survival from 10% to nearly 80% , showcasing its potential to mitigate oxidative damage . Additionally, NRH-treated cells exhibited resistance to cell death caused by other genotoxins like methylmethane sulfonate (MMS), further emphasizing its protective role in cellular environments exposed to stress .
Biological Effects in Immune Function
Recent studies have indicated that NRH can influence immune cell activity. In THP-1 macrophages, NRH supplementation activated pro-inflammatory gene expression and enhanced cytokine production in response to lipopolysaccharide (LPS) stimulation . This suggests that while NRH boosts NAD+ levels, it may also modulate inflammatory responses, potentially making it a double-edged sword in therapeutic contexts.
Case Studies and Research Findings
Comparative Analysis with Other NAD+ Precursors
NRH has been compared with other NAD+ precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN). The following table summarizes key differences:
Eigenschaften
IUPAC Name |
1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1,3-4,7-9,11,14-16H,2,5H2,(H2,12,17)/t7-,8-,9-,11?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKBMGXNXXXBFE-YIPHXTPMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)C2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















